molecular formula C5H11BrO B3254931 2-Bromo-1-methoxybutane CAS No. 24618-35-7

2-Bromo-1-methoxybutane

Cat. No.: B3254931
CAS No.: 24618-35-7
M. Wt: 167.04 g/mol
InChI Key: MPXVTXBMYIRQGB-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxybutane is an organic compound with the molecular formula C₅H₁₁BrO. It is a brominated ether, characterized by the presence of a bromine atom and a methoxy group attached to a butane backbone. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional groups.

Mechanism of Action

Target of Action

2-Bromo-1-methoxybutane is a small organic compound

Mode of Action

The mode of action of this compound largely depends on the type of reaction it’s involved in. For instance, in an E2 elimination reaction, a base would deprotonate a β-hydrogen, and the electrons from the C-H bond would form a π-bond, simultaneously breaking the C-Br bond . This results in the formation of a double bond and the release of a bromide ion.

Result of Action

The result of this compound’s action would depend on the specific reaction it’s involved in. In an E2 elimination reaction, for example, it would result in the formation of a double bond in the resulting alkene .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-methoxybutane can be synthesized through several methods. One common approach involves the bromination of 1-methoxybutane. This reaction typically uses bromine (Br₂) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing side reactions. The use of catalysts and optimized reaction conditions further improves the efficiency of the process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-methoxybutane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its combination of a bromine atom and a methoxy group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-3-5(6)4-7-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXVTXBMYIRQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313442
Record name 2-Bromo-1-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24618-35-7
Record name 2-Bromo-1-methoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24618-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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